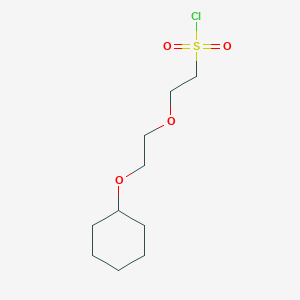
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group attached to the triazole ring and a piperidine ring linked via a methylene bridge. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides under basic conditions.
Attachment of the Piperidine Ring: The final step involves the reaction of the triazole derivative with piperidine in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine hydrochloride
- 1-Methyl-4-(3-piperidinylMethyl)piperazine trihydrochloride
- 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate
Uniqueness
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the piperidine ring enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H20N4 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
4-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-8(2)11-13-10(14-15-11)7-9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
RFILZIDFIVSHQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NNC(=N1)CC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)

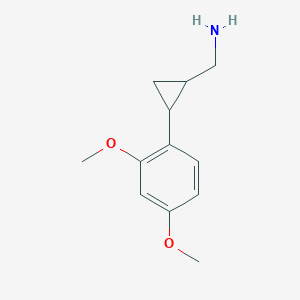
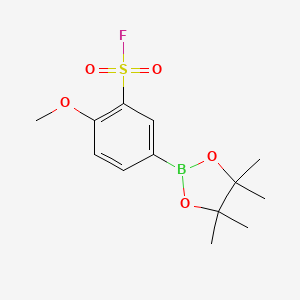
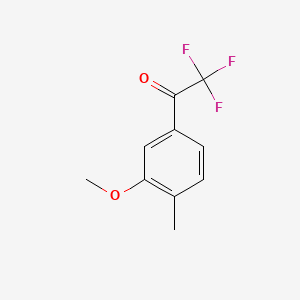
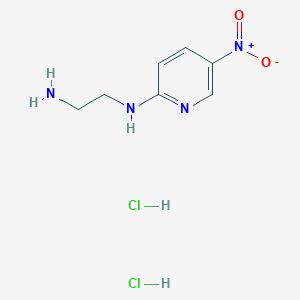
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)
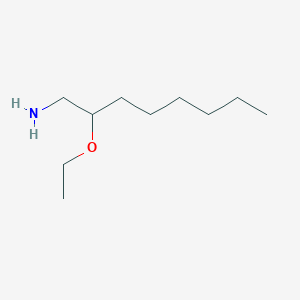
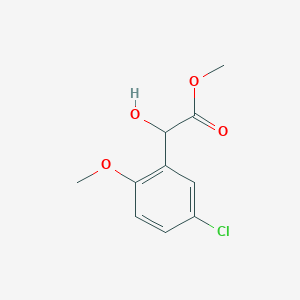
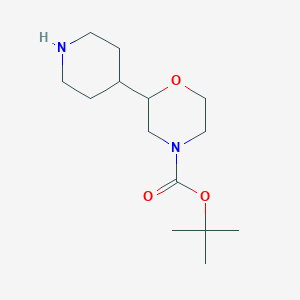
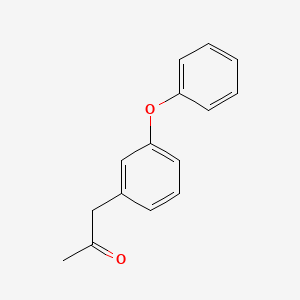
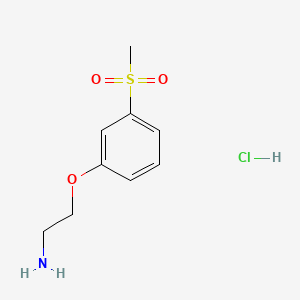
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)
